Colibactin

Chemical Biology Genotoxicity Cancer Research

Native colibactin resists isolation via inherent instability and requires prodrug activation by ClbP. For robust, reproducible research, select the purpose-built synthetic analog Colibactin 686: C2-symmetric, non-isomerizing, more potent than 742—ideal for high-throughput screening assays. Pair with the selective ClbP inhibitor MRV03-069 (IC50 28 nM) to temporally control genotoxicity in bacterial co-cultures or gut-on-a-chip models without genetic manipulation. For in vivo causality studies, utilize the ClbS-OmpA surface-displayed resistance protein that outperforms D-serine in reducing DNA damage. Validate SAR with derivatives varying imine/pyridone function and cyclopropane warhead status; only unsaturated imine + intact warhead confers DNA alkylation activity.

Molecular Formula C37H38N8O7S2
Molecular Weight 770.9 g/mol
Cat. No. B12421223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColibactin
Molecular FormulaC37H38N8O7S2
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C
InChIInChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1
InChIKeyZWKHDAZPVITMAI-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colibactin: Genotoxic Gut Microbiome Metabolite Linked to Colorectal Cancer


Colibactin is a pseudo-C2-symmetric hybrid polyketide-nonribosomal peptide genotoxin produced by a subset of enteric bacteria, including certain strains of Escherichia coli, that harbor the 54-kilobase pks (or clb) genomic island [1]. This secondary metabolite is distinguished by its unique structural architecture, featuring two conjoined electrophilic cyclopropane 'warheads' that enable it to potently alkylate and cross-link DNA, inducing DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) in host cells [2]. Due to its inherent instability and complex prodrug activation mechanism involving the peptidase ClbP, the native molecule has resisted direct isolation, making it a challenging target for study and driving the development of synthetic analogs and pathway inhibitors for research applications [3].

Colibactin-Specific Reagents: Why Analog Substitution Compromises Experimental Integrity


Due to the native colibactin molecule's instability and resistance to isolation, research relies heavily on synthetic analogs, prodrug precursors (precolibactins), and pathway inhibitors [1]. The pks pathway is complex, and the biological activity is highly dependent on specific structural motifs: the presence of unsaturated imines, an intact cyclopropane warhead, and a specific cationic residue are all essential for efficient DNA alkylation [2]. Furthermore, the mechanism of action is contingent upon the prodrug activation by ClbP, meaning that precolibactins and mature colibactins exhibit fundamentally different biological properties [3]. Consequently, different synthetic colibactin mimetics, even those with minor structural variations, exhibit significant and quantifiable differences in potency, cellular uptake, and experimental tractability [4]. Using a generic or uncharacterized analog without understanding these critical structure-activity relationships can lead to erroneous conclusions about colibactin's true biological effects.

Quantitative Comparison of Key Colibactin Analogs and Pathway Inhibitors


Colibactin 686 vs. Colibactin 742: Enhanced Potency and Simplified Analysis via Isomeric Homogeneity

Colibactin 686 is a more potent and analytically superior colibactin mimetic compared to the first-generation stable analog, Colibactin 742. The critical differentiation lies in its C2-symmetric structure, which eliminates the ring-chain isomerization seen in Colibactin 742. [1]

Chemical Biology Genotoxicity Cancer Research

Synthetic Derivatives: Imine vs. Pyridone Functional Group Determines DNA Alkylation Activity

In a mechanistic study of 13 synthetic colibactin derivatives, a clear structure-activity relationship was established: derivatives containing an unsaturated imine group potently alkylate DNA, whereas the corresponding pyridone derivatives do not. The presence of an unsaturated imine, unsaturated lactam, and cyclopropane warhead was found to be essential for efficient DNA alkylation. [1]

Mechanism of Action Medicinal Chemistry DNA Damage

MRV03-069: A Potent and Selective ClbP Inhibitor for Pathway Modulation

MRV03-069 is a small molecule boronic acid inhibitor that potently and specifically inhibits the colibactin-activating peptidase ClbP. Its high potency is a key differentiator from genetic knockout or other less specific inhibitors. [1]

Chemical Probe Enzyme Inhibition Microbiome Research

ClbS Surface Display vs. D-Serine: Superior Neutralization of Colibactin-Induced Genotoxicity

The surface display of the colibactin self-resistance protein ClbS (ClbS-OmpA) on engineered E. coli provides superior protection against colibactin-induced genotoxicity compared to D-serine, a known small-molecule inhibitor of colibactin synthesis. [1]

Bioremediation Genotoxicity Assay Therapeutic Development

Recommended Research Applications for Specific Colibactin Research Tools


High-Throughput Screening for Genotoxicity Inhibitors

Due to its superior potency and, critically, its homogenous, non-isomerizing nature, Colibactin 686 is the optimal choice for developing robust and reproducible high-throughput screening assays aimed at identifying compounds that can block colibactin's genotoxic effects. Its C2-symmetric structure simplifies data interpretation, a key requirement for HTS campaigns [1].

Elucidating the Downstream Effects of Colibactin Production in Complex Microbiome Models

The potent and selective ClbP inhibitor, MRV03-069 (IC50 = 28 nM), is an indispensable chemical probe for researchers studying the role of colibactin in complex biological systems, such as bacterial co-cultures, gut-on-a-chip models, or animal studies. It enables precise temporal control over colibactin production without requiring genetic manipulation of the producing strain, allowing for cause-and-effect studies to be conducted with high confidence [2].

Structure-Activity Relationship (SAR) Studies of the DNA Alkylation Mechanism

Researchers investigating the precise molecular mechanism of colibactin-induced DNA damage should utilize a panel of derivatives that vary specifically in the imine/pyridone functional groups and the presence of the cyclopropane warhead. As established by Healy et al., only derivatives containing the unsaturated imine and an intact warhead exhibit DNA alkylation activity, making these the essential 'active' controls for any mechanistic SAR study [3].

Neutralizing Colibactin Genotoxicity in In Vivo Tumorigenesis Models

For in vivo studies investigating the causal link between colibactin and colorectal cancer, the engineered E. coli strain displaying the ClbS resistance protein on its surface (ClbS-OmpA) provides a validated and effective tool for neutralizing the genotoxin in situ. This system has been shown to outperform the small-molecule D-serine approach in reducing DNA damage and suppressing tumorigenesis in mouse models, offering a superior method for establishing causality in a live host [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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